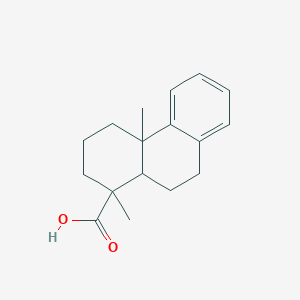
Podocarpa-8,11,13-trien-15-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Podocarpa-8,11,13-trien-15-oic acid is a diterpenoid compound with the molecular formula C17H22O2. It is structurally characterized by a phenanthrene core with multiple double bonds and a carboxylic acid functional group. This compound is known for its diverse biological activities and has been the subject of various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Podocarpa-8,11,13-trien-15-oic acid can be synthesized through several methods. One common approach involves the use of (+)-manool as a starting material. The synthesis typically includes steps such as ozonolysis, intramolecular condensation, aromatization, protection, and benzylic oxidation . These reactions are carried out under specific conditions to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Podocarpa-8,11,13-trien-15-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds or the carboxylic acid group.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
Podocarpa-8,11,13-trien-15-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various derivatives and studying reaction mechanisms.
Biology: The compound exhibits biological activities such as anti-inflammatory and cytotoxic effects.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases due to its bioactive properties.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Podocarpa-8,11,13-trien-15-oic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit inflammatory mediators, and induce apoptosis in cancer cells. These effects are mediated through pathways such as the NF-κB signaling pathway and the MAPK pathway.
Comparaison Avec Des Composés Similaires
Podocarpa-8,11,13-trien-15-oic acid can be compared with other similar diterpenoid compounds, such as:
Dehydroabietic acid: Similar in structure but differs in the position and number of double bonds.
Abieta-8,11,13-trienoic acid: Another diterpenoid with a similar core structure but different functional groups.
These compounds share some biological activities but differ in their specific effects and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
57345-30-9 |
|---|---|
Formule moléculaire |
C17H22O2 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C17H22O2/c1-16-10-5-11-17(2,15(18)19)14(16)9-8-12-6-3-4-7-13(12)16/h3-4,6-7,14H,5,8-11H2,1-2H3,(H,18,19) |
Clé InChI |
AWKGAVJHWWZEMY-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC(C1CCC3=CC=CC=C23)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



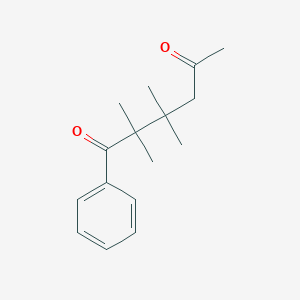
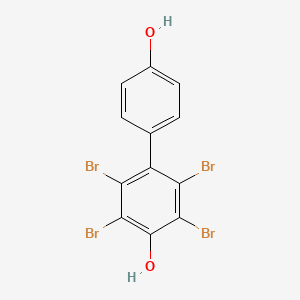

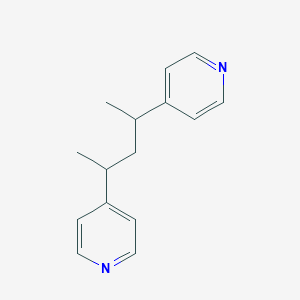

![{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride](/img/structure/B14619629.png)

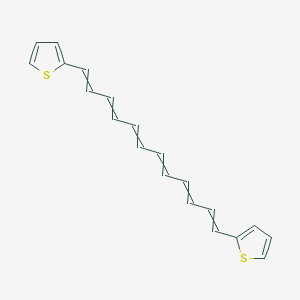
![Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14619635.png)
![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
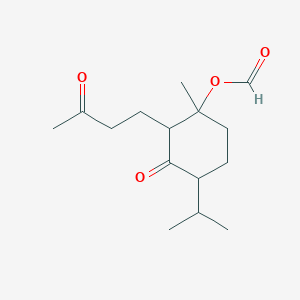
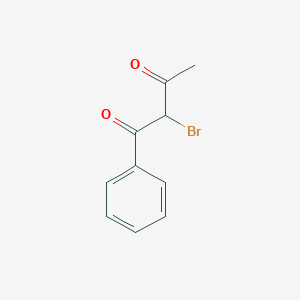
![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
